GPH|A (32-46) amide

Description

Overview of Glycoprotein (B1211001) Hormones: Structure, Function, and Biological Relevance

Glycoprotein hormones are a family of complex protein hormones essential for a wide range of physiological processes. annualreviews.org This family includes the pituitary hormones: follicle-stimulating hormone (FSH), luteinizing hormone (LH), and thyroid-stimulating hormone (TSH), as well as the placental hormone, human chorionic gonadotropin (hCG). nih.govebi.ac.uk These hormones are central to the endocrine system, regulating growth, sexual development, and reproductive function. ebi.ac.uk

Functionally, gonadotropins (FSH and LH) regulate gametogenesis and steroid hormone synthesis in the ovaries and testes. annualreviews.org TSH controls the synthesis and secretion of thyroid hormones by the thyroid gland. annualreviews.org hCG, which is structurally and functionally similar to LH, is crucial for maintaining pregnancy in primates. annualreviews.orgnih.gov The biological effects of these hormones are initiated by their binding to specific receptors on the surface of target cells, which in turn activates intracellular signaling pathways, most notably the synthesis of cyclic AMP (cAMP). annualreviews.org

The structure of glycoprotein hormones is characterized by their significant carbohydrate content, which can constitute 20-45% of their total mass and is vital for their in vivo bioactivity. nih.gov They are also rich in cysteine residues, forming a characteristic "cysteine-knot" structure. gla.ac.uk This intricate structure is fundamental to their function and interaction with their respective receptors.

Structural Organization of Glycoprotein Hormones: Common Alpha Subunit and Diverse Beta Subunits

A defining feature of glycoprotein hormones is their heterodimeric structure, consisting of two non-covalently associated subunits: an alpha (α) subunit and a beta (β) subunit. nih.govcreative-biolabs.com This dimeric structure is mandatory for their biological function. nih.govhormones.gr

The alpha subunit is common to all glycoprotein hormones within a given species. ebi.ac.ukgla.ac.uk In mammals, the mature alpha subunit typically consists of 92 or 96 amino acids and contains five disulfide bridges. nih.gov The amino acid sequence of the alpha subunit is highly conserved across different vertebrate species. nih.gov

In contrast, the beta subunit is unique to each hormone and confers its biological and receptor specificity. ebi.ac.ukharvard.edu The beta subunits vary in length, ranging from 110 to 145 amino acids. hormones.gr The formation of the complete hormone is dependent on the rate-limiting synthesis of the specific beta subunits. heftpathology.comfrontiersin.org

Significance of the Glycoprotein Hormone Alpha Subunit in Receptor Interaction and Signal Transduction

Both the alpha and beta subunits participate in receptor binding. nih.gov The alpha subunit plays a crucial role in the high-affinity binding of the hormone to its receptor. nih.gov Studies have indicated that specific regions of the common alpha subunit are directly involved in the receptor binding of LH, hCG, and TSH. nih.gov

While the beta subunit determines the specificity of which receptor the hormone will bind to, the alpha subunit is essential for the subsequent signal transduction. nih.govhormones.gr The carbohydrate moieties on the alpha subunit are particularly important for this process. nih.gov Deglycosylation of the alpha subunit can lead to a recombinant hormone that binds to the receptor but fails to elicit a biological response, acting as an antagonist to the native hormone. nih.gov This highlights the dominant role of the alpha subunit's glycosylation in transducing the hormonal signal into the cell. nih.gov

The interaction between the hormone and its receptor is a complex process. The hormone-receptor complex not only stimulates intracellular signaling but is also involved in the regulation of receptor numbers and the internalization and degradation of the bound hormone. annualreviews.org

Rationale for Investigating Synthetic Peptide Fragments in Glycoprotein Hormone Receptor Biology

The study of synthetic peptides corresponding to specific regions of the glycoprotein hormone subunits has been a valuable strategy for elucidating structure-function relationships. nih.govresearchgate.net By synthesizing and testing these fragments, researchers can identify the specific amino acid sequences responsible for receptor binding and activation. oup.com

This approach allows for the mapping of discontinuous binding sites that span both the alpha and beta subunits. nih.gov For instance, studies using synthetic peptides have identified regions on the alpha subunit, such as the sequence from amino acids 26 to 46, as being involved in receptor binding. nih.gov Similarly, peptide fragments from the beta subunit have been shown to interact with the receptor and even elicit biological responses. nih.govresearchgate.net

The investigation of synthetic peptides like GPH|A (32-46) amide provides a powerful tool to understand the molecular details of hormone-receptor interactions. researchgate.net This knowledge is crucial for the potential development of molecules that can mimic or block hormone action. The use of a peptide amide, a modified version of the natural peptide, can enhance stability and activity, making it a useful tool in these studies. nih.govacs.orgucl.ac.uk Research with a synthetic peptide amide corresponding to the GPH alpha (32-46) region has shown that it can inhibit the binding of both FSH and LH/hCG to their respective receptors, demonstrating the importance of this specific region in the alpha subunit for the interaction with multiple glycoprotein hormone receptors. researchgate.net

Structure

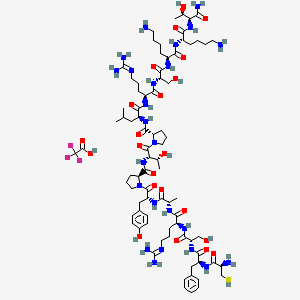

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H128N24O20S.C2HF3O2/c1-41(2)35-53(69(115)91-52(22-14-32-88-78(85)86)67(113)97-56(38-103)71(117)92-49(19-9-11-29-79)66(112)90-50(20-10-12-30-80)68(114)99-60(43(4)105)62(82)108)95-73(119)58-23-16-34-102(58)76(122)61(44(5)106)100-74(120)59-24-15-33-101(59)75(121)55(37-46-25-27-47(107)28-26-46)96-63(109)42(3)89-65(111)51(21-13-31-87-77(83)84)93-72(118)57(39-104)98-70(116)54(94-64(110)48(81)40-123)36-45-17-7-6-8-18-45;3-2(4,5)1(6)7/h6-8,17-18,25-28,41-44,48-61,103-107,123H,9-16,19-24,29-40,79-81H2,1-5H3,(H2,82,108)(H,89,111)(H,90,112)(H,91,115)(H,92,117)(H,93,118)(H,94,110)(H,95,119)(H,96,109)(H,97,113)(H,98,116)(H,99,114)(H,100,120)(H4,83,84,87)(H4,85,86,88);(H,6,7)/t42-,43+,44+,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,58-,59-,60-,61-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRGSXCXLAJNLB-NYWWUZEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H129F3N24O22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1868.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Identification and Characterization of Gph|a 32 46 Amide

Historical Context of Identifying Receptor Binding Domains within Glycoprotein (B1211001) Hormone Alpha Subunits

The glycoprotein hormones, which include Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Thyroid-Stimulating Hormone (TSH), and human Chorionic Gonadotropin (hCG), are a family of heterodimeric proteins crucial for reproductive and metabolic processes. frontiersin.orgfrontiersin.org Each hormone consists of a common alpha (α) subunit and a hormone-specific beta (β) subunit, which confers biological specificity. frontiersin.orgbioscientifica.com The two subunits are non-covalently linked, with a segment of the beta subunit wrapping around the alpha subunit like a "seat belt" to stabilize the heterodimer. frontiersin.org

Early research into the structure-function relationships of these hormones sought to identify the specific regions on each subunit responsible for binding to their respective G protein-coupled receptors. frontiersin.orgnih.gov It was established that the interaction with the receptor involves a discontinuous site that spans both the alpha and beta subunits. nih.gov While the β-subunit primarily determines the hormone's specific receptor interaction, studies revealed that the common α-subunit also plays a direct and critical role in receptor binding. nih.govnih.gov

A significant breakthrough came from studies utilizing synthetic peptides to mimic different regions of the hormone subunits. nih.gov This strategy allowed researchers to systematically investigate the contribution of specific amino acid sequences to receptor interaction. Through this approach, studies in the late 1980s identified two key regions on the common alpha subunit as being involved in the receptor binding of LH, hCG, and TSH: the amino acid sequences from residue 26 to 46 and from 75 to 92. nih.gov These findings demonstrated that the alpha subunit was not merely a structural component but an active participant in forming the hormone-receptor complex, paving the way for the design of specific molecular tools to probe these interactions further.

Design and Synthesis of GPH|A (32-46) Amide as a Specific Research Probe

Building on the historical identification of the α-subunit's receptor-binding domains, researchers designed and synthesized a specific peptide fragment to meticulously study the structure-function relationship of one of these key regions. This led to the creation of this compound, a synthetic peptide amide corresponding to residues 32 to 46 of the glycoprotein hormone alpha subunit (GPHα). nih.govresearchgate.net

The primary purpose for designing this peptide was to use it as a specific research probe. nih.govnih.gov Chemical probes are selective small-molecule modulators that allow researchers to investigate the function of a molecular target in biological systems. nih.gov By isolating the α(32-46) sequence, scientists could directly assess its role in receptor binding, independent of the rest of the hormone structure. The synthesis of this peptide, along with truncated and alanine-substituted analogues, was achieved using a synthetic peptide strategy, a common method for producing specific peptide sequences for research purposes. nih.govresearchgate.net This chemical synthesis ensures the production of a homogeneous compound, which is critical for accurate experimental results. nih.govacs.org

The resulting research tool, this compound, is a lyophilized powder intended for research use only. elabscience.com Its precise chemical composition has been characterized as detailed in the table below.

| Property | Value |

|---|---|

| Sequence (Three Letter Code) | Cys-Phe-Ser-Arg-Ala-Tyr-Pro-Thr-Pro-Leu-Arg-Ser-Lys-Lys-Thr-NH2 |

| Sequence (One Letter Code) | CFSRAYPTPLRSKKT-NH2 |

| Molecular Formula | C₇₈H₁₂₈N₂₄O₂₀S |

| Calculated Molecular Weight | 1754.09 |

Initial Characterization of the Biological Activity of this compound

The initial biological characterization of this compound focused on its ability to interfere with the binding of native glycoprotein hormones to their receptors. nih.govresearchgate.net In competitive radioligand receptor assays using calf testis membranes, the synthetic peptide amide was shown to inhibit the binding of both human FSH (¹²⁵I-hFSH) and human hCG (¹²⁵I-hCG) to their respective receptors. nih.gov

The inhibitory potency of the peptide was quantified by determining its IC₅₀ value, which is the concentration required to inhibit 50% of the hormone's binding. These initial studies established the following inhibitory concentrations:

| Hormone Binding Inhibited | IC₅₀ Value | Receptor Source |

|---|---|---|

| FSH | 36 µM | Calf Testis Membranes |

| hCG | 54 µM | Calf Testis Membranes |

Data sourced from Grasso et al. (1991). nih.gov

Beyond receptor binding, the biological activity of this compound was also assessed in a cell-based functional assay. The peptide was found to inhibit FSH-stimulated estradiol (B170435) biosynthesis in cultured rat Sertoli cells, demonstrating that its interference with receptor binding translates to a downstream biological effect. nih.govresearchgate.net

| Residue | Position | Importance for Inhibitory Activity |

|---|---|---|

| Cysteine (Cys) | 32 | Required |

| Phenylalanine (Phe) | 33 | Important |

| Arginine (Arg) | 35 | Important |

| Arginine (Arg) | 42 | Important |

| Serine (Ser) | 43 | Important |

| Lysine (Lys) | 44 | Important |

Data sourced from Grasso et al. (1991). nih.gov

Collectively, these initial characterization studies demonstrated the direct involvement of the glycoprotein hormone alpha-subunit in receptor binding, identified the 32-46 region as a key receptor binding domain, and defined the specific amino acid residues within this domain that are critical for hormone-receptor interaction. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of Gph|a 32 46 Amide

Inhibition of Gonadotropin-Receptor Binding Interactions

Research utilizing a synthetic peptide strategy has elucidated the role of the 32-46 region of the glycoprotein (B1211001) hormone alpha subunit (GPHα) in receptor interaction. nih.gov Studies demonstrate that GPH|A (32-46) amide functions as a competitive antagonist at gonadotropin receptors. nih.govpatsnap.com

This compound has been shown to directly interfere with the binding of Follicle-Stimulating Hormone (FSH) to its receptor (FSHR). nih.gov The FSH receptor, a G protein-coupled receptor (GPCR) found exclusively in the gonads, is essential for reproduction. oup.comendocrine-abstracts.org The peptide acts as a competitive inhibitor, occupying the receptor and preventing the binding of the native FSH hormone. nih.govpatsnap.com This inhibitory action identifies the GPHα 32-46 sequence as a significant receptor binding domain. researchgate.net

Similarly, this compound effectively inhibits the binding of Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG) to the LH/hCG receptor. nih.gov The LH/hCG receptor is also a GPCR crucial for reproductive function. patsnap.comimrpress.com The peptide competitively blocks the receptor, preventing the natural hormones from binding and initiating a signal. nih.govpatsnap.com This demonstrates that the 32-46 region of the alpha subunit is involved in the interaction with both FSH and LH/hCG receptors. nih.gov

The inhibitory potency of this compound has been quantified through radioligand receptor competition assays using calf testis membrane receptors. nih.gov The half-maximal inhibitory concentration (IC50) provides a measure of the peptide's binding affinity.

The IC50 value for the inhibition of 125I-labeled human FSH (hFSH) binding was determined to be 36 µM. nih.govresearchgate.net For the inhibition of 125I-labeled human hCG (hCG) binding, the IC50 value was 54 µM. nih.govresearchgate.net These values indicate that the peptide has a slightly higher affinity for the FSH receptor compared to the LH/hCG receptor under these experimental conditions.

| Target Receptor | Ligand | IC50 Value (µM) | Source |

|---|---|---|---|

| Follicle-Stimulating Hormone (FSH) Receptor | This compound | 36 | nih.gov, researchgate.net |

| Luteinizing Hormone (LH)/human Chorionic Gonadotropin (hCG) Receptor | This compound | 54 | nih.gov, researchgate.net |

Specific Interaction and Competitive Inhibition with Luteinizing Hormone (LH)/human Chorionic Gonadotropin (hCG) Receptors

Impact on Downstream Cellular Processes and Endocrine Function

By blocking the initial hormone-receptor binding event, this compound effectively disrupts the subsequent cellular processes that are normally triggered by gonadotropin stimulation.

A significant functional consequence of the peptide's inhibitory action is the modulation of steroidogenesis. In primary cultures of rat Sertoli cells, this compound was found to inhibit FSH-stimulated estradiol (B170435) biosynthesis. nih.govresearchgate.net Sertoli cells are a primary target for FSH in the testes, and their functions are regulated by this hormone. mdpi.com The inhibition of estradiol production demonstrates that the peptide's receptor antagonism translates into a tangible blockade of a key endocrine function stimulated by FSH. nih.govresearchgate.net

The binding of gonadotropins like FSH and LH to their respective GPCRs typically activates intracellular signaling cascades. oup.comimrpress.com A primary pathway involves the Gs protein, which stimulates adenylyl cyclase activity. imrpress.comebi.ac.uk This enzyme catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. frontiersin.org The increase in intracellular cAMP levels activates protein kinase A (PKA) and other downstream effectors, leading to the cellular response. endocrine-abstracts.orgwikipedia.org

By competitively inhibiting the binding of FSH and LH/hCG to their receptors, this compound prevents the activation of the Gs protein. Consequently, this leads to the inhibition of adenylyl cyclase activation and a subsequent reduction in cAMP production. yeastgenome.orgebi.ac.uk This disruption of the cAMP-dependent signaling pathway is the core mechanism by which the peptide blocks the physiological effects of the gonadotropin hormones, such as the stimulation of estradiol biosynthesis. nih.govendocrine-abstracts.org

Modulation of FSH-Stimulated Estradiol Biosynthesis in Cultured Rat Sertoli Cells

Proposed Molecular Basis of the Antagonistic or Inhibitory Action at the Receptor Level

The synthetic peptide amide this compound, which corresponds to the amino acid sequence from residue 32 to 46 of the common alpha-subunit of glycoprotein hormones, exhibits inhibitory effects on gonadotropin receptor binding. nih.gov This antagonistic action is a result of its ability to compete with native glycoprotein hormones for binding to their respective receptors. nih.govresearchgate.netresearchgate.net

Research utilizing a synthetic peptide strategy has demonstrated that this compound directly interferes with the binding of both follicle-stimulating hormone (FSH) and human chorionic gonadotropin (hCG) to their receptors on calf testis membranes. nih.gov This competitive inhibition suggests that the 32-46 region of the glycoprotein hormone alpha-subunit constitutes a significant receptor binding domain. nih.gov The inhibitory potency of this compound has been quantified, revealing its concentration-dependent ability to block hormone-receptor interactions. nih.govresearchgate.netresearchgate.net

Table 1: Inhibitory Concentration (IC50) of this compound on Gonadotropin Receptor Binding

| Hormone | Receptor Source | IC50 (µM) |

|---|---|---|

| hFSH | Calf Testis Membranes | 36 |

| hCG | Calf Testis Membranes | 54 |

Data sourced from studies on the inhibition of radiolabeled hormone binding. nih.govresearchgate.netresearchgate.net

The consequence of this receptor binding inhibition extends to downstream cellular processes. For instance, this compound has been shown to inhibit FSH-stimulated estradiol biosynthesis in cultured rat Sertoli cells, a direct outcome of its antagonistic action at the FSH receptor. nih.govresearchgate.net

To elucidate the specific molecular determinants of this inhibitory activity, structure-function relationship studies have been conducted. nih.gov By synthesizing and testing various truncated and alanine-substituted analogs of the this compound peptide, researchers have identified key amino acid residues that are critical for its ability to inhibit hormone-receptor binding. nih.gov These studies have provided a detailed understanding of the molecular basis for the peptide's antagonistic function.

The findings indicate that several specific residues within the 32-46 sequence are essential for the inhibitory interaction with both the FSH and hCG receptors. nih.gov The relative potency of the different peptide analogs has allowed for the mapping of these crucial residues.

Table 2: Key Amino Acid Residues in GPH|A (32-46) for Receptor Binding Inhibition

| Residue Position | Amino Acid | Importance for Inhibition |

|---|---|---|

| 32 | Cysteine (Cys) | Required |

| 33 | Phenylalanine (Phe) | Important |

| 35 | Arginine (Arg) | Important |

| 42 | Arginine (Arg) | Important |

| 43 | Serine (Ser) | Important |

| 44 | Lysine (Lys) | Important |

Based on the analysis of truncated and alanine-substituted peptide analogs in radioligand receptor competition assays. nih.gov

Collectively, these findings demonstrate that the antagonistic mechanism of this compound is based on its function as a competitive inhibitor at the gonadotropin receptor level. nih.gov The specific amino acid sequence within this peptide mimics a receptor-binding domain of the native glycoprotein hormone alpha-subunit, allowing it to occupy the receptor and block the binding and subsequent action of hormones like FSH and hCG. nih.gov

Structure Activity Relationship Sar Investigations of Gph|a 32 46 Amide

Identification of Critical Amino Acid Residues Essential for Receptor Binding and Inhibitory Potency

Synthetic peptide strategies have been instrumental in dissecting the functional contributions of individual amino acid residues within the GPHα (32-46) sequence. These studies have revealed that specific residues are indispensable for the peptide's ability to bind to gonadotropin receptors and inhibit hormone action. nih.gov

The cysteine residue at position 32 (Cys-32) has been identified as being essential for the inhibitory activity of GPH|A (32-46) amide. nih.gov Its presence is considered a fundamental requirement for the peptide to effectively inhibit the binding of both FSH and human chorionic gonadotropin (hCG) to their receptors. nih.gov The critical nature of Cys-32 suggests it may be involved in forming a crucial disulfide bond that maintains the peptide's active conformation or directly participates in the interaction with the receptor.

Role of Cys-32 as a Required Residue for Activity

Effects of Amino Acid Truncations and Point Substitutions on Biological Activity

To further delineate the active core of this compound, studies have employed truncated versions of the peptide and introduced specific point substitutions. These modifications provide valuable insights into the minimal sequence required for activity and the impact of individual side chains on receptor interaction.

Truncated peptide analogs have helped to define the boundaries of the receptor-binding domain. nih.gov The results from these experiments, in conjunction with alanine-scanning data, have solidified the understanding of which residues are central to the peptide's function.

Interestingly, while most substitutions with D-amino acids (mirror images of the natural L-amino acids) did not improve the peptide's potency, a notable exception was observed. The inversion of configuration at positions Serine-34 and Threonine-39 with their D-isoforms resulted in a significant increase in peptide potency. nih.gov The analog [D-Ser-34, D-Thr-39]GPHα(32-46) was found to be approximately twofold more potent than the native peptide in both FSH and hCG radioligand receptor assays, and it also demonstrated marked inhibition of FSH-stimulated estradiol (B170435) biosynthesis. nih.gov This suggests that the orientation of the side chains at these positions is critical for optimal receptor interaction, and that subtle conformational changes can lead to enhanced biological activity. nih.gov

| Modification | Effect on Activity | Reference |

|---|---|---|

| Alanine (B10760859) substitution of Cys-32 | Required for activity | nih.gov |

| Alanine substitution of Phe-33 | Important for inhibitory activity | nih.gov |

| Alanine substitution of Arg-35 | Important for inhibitory activity | nih.gov |

| Alanine substitution of Arg-42 | Important for inhibitory activity | nih.gov |

| Alanine substitution of Ser-43 | Important for inhibitory activity | nih.gov |

| Alanine substitution of Lys-44 | Important for inhibitory activity | nih.gov |

| D-amino acid substitution at Ser-34 and Thr-39 | Approximately twofold increase in potency | nih.gov |

Conformational Analysis of the Peptide and its Relation to Receptor Interaction (e.g., through molecular modeling)

The biological activity of a peptide is intrinsically linked to its three-dimensional structure or conformation. While direct crystallographic data for this compound bound to its receptor is not available, molecular modeling and conformational analysis provide valuable theoretical insights into its structure and how it interacts with the receptor.

G protein-coupled receptors (GPCRs), the family to which gonadotropin receptors belong, are known to exist in a dynamic equilibrium of multiple conformations. mdpi.comnih.gov Ligand binding stabilizes specific receptor conformations, leading to the activation of downstream signaling pathways. mdpi.com The this compound likely interacts with the extracellular domain of the receptor, a region rich in leucine-rich repeats that form a horseshoe-shaped structure accommodating hormone binding. frontiersin.org

Computational docking studies and conformational analysis can predict how the peptide fits into the receptor's binding pocket. These models can help to rationalize the experimental SAR data. For instance, the importance of specific residues like Phe-33 and the charged residues Arg-35, Arg-42, and Lys-44 suggests that a combination of hydrophobic and electrostatic interactions are crucial for binding. The requirement of Cys-32 points towards a specific conformational constraint, possibly a disulfide bridge, that orients the other key residues for optimal interaction with the receptor. The enhanced potency of the D-amino acid substituted analog further underscores the importance of a precise three-dimensional arrangement of the peptide backbone and side chains for a productive interaction with the receptor. nih.gov

Implications of SAR for Defining the Glycoprotein (B1211001) Hormone Alpha Subunit Receptor Binding Domain

The collective findings from SAR investigations of this compound have profound implications for our understanding of how glycoprotein hormones interact with their receptors. These studies have been instrumental in identifying the region spanning residues 32 to 46 of the GPHα subunit as a significant receptor binding domain. nih.gov

The identification of critical residues and the effects of their modification provide a molecular blueprint of the hormone-receptor interface. This knowledge is not only fundamental to understanding the basic biology of glycoprotein hormones but also offers a rational basis for the design of novel peptide and small molecule analogs with modified properties. For instance, the development of more potent and stable antagonists, as demonstrated by the D-amino acid substituted analogs, holds promise for applications in fertility regulation and other therapeutic areas. nih.gov

In essence, the detailed SAR of this compound provides a critical piece of the puzzle in the complex process of glycoprotein hormone signaling, paving the way for future research and the development of new therapeutic strategies.

Methodological Approaches in Gph|a 32 46 Amide Research

Peptide Synthesis Strategies for Analog Generation (e.g., Solid-Phase Peptide Synthesis)

The generation of GPH|A (32-46) amide and its various analogs is primarily achieved through chemical peptide synthesis. wikipedia.org Solid-Phase Peptide Synthesis (SPPS) is a cornerstone methodology in this field, valued for its efficiency and suitability for creating both the parent peptide and a library of structural analogs. wikipedia.orgnih.gov

The general principle of SPPS involves anchoring the C-terminal amino acid of the desired peptide to an insoluble polymer resin. peptide.com The peptide chain is then elongated in a stepwise manner by sequentially adding amino acids. peptide.com Each cycle of addition involves two key steps: the deprotection of the N-terminal α-amino group of the resin-bound amino acid, followed by the coupling of the next N-protected amino acid. wikipedia.orgpeptide.com To prevent unwanted side reactions, the reactive side chains of the amino acids are protected with temporary "permanent" protecting groups, which remain intact until the final cleavage step. acs.org Excess reagents and byproducts are easily removed by washing the resin after each step, which simplifies the purification process. wikipedia.org

In the context of this compound research, this synthetic strategy has been employed to create specific analogs to probe the importance of individual amino acid residues. nih.gov Researchers have synthesized truncated and alanine-substituted peptide analogs to systematically evaluate the contribution of each residue to receptor binding. nih.gov Furthermore, D-amino acid substitution has been utilized to develop more potent analogs by altering the peptide's conformational properties. researchgate.net

Quantitative Receptor Binding Assays for Ligand-Receptor Interaction Studies

Quantitative receptor binding assays are fundamental tools for characterizing the interaction between a ligand, such as this compound, and its target receptors. These assays are considered the gold standard for measuring the affinity of this binding due to their sensitivity and robustness. giffordbioscience.com The primary goal is to quantify the affinity of a test compound for a specific receptor, often by measuring its ability to displace a known radiolabeled ligand. giffordbioscience.commdpi.com

Radioligand Receptor Competition Assays (e.g., using ¹²⁵I-labeled human FSH and hCG)

A key method used to study this compound is the radioligand receptor competition assay. nih.gov This technique is used to determine the relative affinity of the unlabeled peptide for the follicle-stimulating hormone (FSH) and luteinizing hormone (LH)/human chorionic gonadotropin (hCG) receptors. nih.govgiffordbioscience.com

In these experiments, a fixed concentration of a radioligand—specifically, Iodine-125-labeled human FSH (¹²⁵I-hFSH) or hCG (¹²⁵I-hCG)—is incubated with a source of the target receptors, such as membrane preparations from calf testis. nih.gov Increasing concentrations of the unlabeled competitor, this compound, are added to the mixture. nih.govgiffordbioscience.com The synthetic peptide competes with the radioligand for binding to the receptors. nih.gov After reaching equilibrium, the receptor-bound radioactivity is separated from the free radioligand, typically through filtration, and measured. giffordbioscience.com A higher affinity of the this compound results in greater displacement of the radioligand and, consequently, a lower measured signal of receptor-bound radioactivity. nih.gov

Methodologies for Determining Inhibitory Concentration (IC₅₀) Values

The data from competition binding assays are used to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the unlabeled ligand (in this case, this compound) required to inhibit 50% of the specific binding of the radioligand. nih.govaatbio.com It is a critical measure of the peptide's potency as an inhibitor of gonadotropin binding. aatbio.com

To determine the IC₅₀, a dose-response curve is generated by plotting the percentage of radioligand binding against the logarithm of the competitor concentration. This typically produces a sigmoidal curve, and the IC₅₀ is the concentration at the inflection point of this curve. aatbio.com Research has established specific IC₅₀ values for this compound's ability to inhibit the binding of both FSH and hCG. nih.gov

| Radioligand | Receptor Source | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| ¹²⁵I-hFSH | Calf Testis Membranes | 36 | nih.gov |

| ¹²⁵I-hCG | Calf Testis Membranes | 54 | nih.gov |

In Vitro Cell-Based Functional Assays

Beyond simply binding to a receptor, it is crucial to determine if this binding event translates into a biological response. In vitro cell-based functional assays are employed to assess whether a ligand acts as an agonist (activator) or an antagonist (inhibitor) of receptor function.

Measurement of Estradiol (B170435) Biosynthesis in Cultured Primary Cells or Cell Lines

One of the key functional roles of FSH is to stimulate the synthesis of estradiol in specific cells. obgynkey.com Therefore, a functional assay for a potential FSH receptor antagonist involves measuring its effect on this process. Research has demonstrated that this compound inhibits FSH-stimulated estradiol biosynthesis in cultured primary rat Sertoli cells. nih.govresearchgate.net In this type of assay, cultured cells that endogenously express the FSH receptor are stimulated with FSH in the presence and absence of varying concentrations of this compound. After an incubation period, the amount of estradiol produced and secreted into the culture medium is quantified, typically using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). A reduction in estradiol production in the presence of the peptide indicates its antagonistic activity. nih.gov

Assays for Assessing Intracellular Signaling Pathway Modulation (e.g., cAMP accumulation)

The receptors for FSH and LH/hCG are G protein-coupled receptors (GPCRs) that, upon activation, predominantly stimulate the adenylyl cyclase signaling pathway, leading to an increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). obgynkey.comnih.gov Therefore, measuring changes in intracellular cAMP levels is a direct way to assess the functional consequences of ligand binding. nih.gov

A cAMP accumulation assay is used to monitor the production of this second messenger in cells following receptor stimulation. promega.ca In a typical setup for testing an antagonist like this compound, cells expressing the target receptor are co-incubated with a stimulating agonist (like FSH) and the test compound. The intracellular cAMP levels are then measured. elifesciences.org If the peptide is an antagonist, it will reduce the amount of cAMP produced in response to the agonist. elifesciences.org Modern assays often utilize bioluminescent or fluorescent biosensors that allow for real-time, high-throughput measurement of cAMP levels in living cells. nih.govmesoscale.com

Analytical Techniques for Peptide Characterization in Research Settings

In the context of this compound research, a multi-pronged analytical approach is indispensable. This typically involves a combination of chromatographic, mass spectrometric, and spectroscopic methods to provide a comprehensive understanding of the peptide's physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides like this compound. hplc.eunih.gov It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. hplc.eutorontech.com

For peptide analysis, reversed-phase HPLC (RP-HPLC) is frequently employed. hplc.eu In this mode, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) or methanol, containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eutorontech.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later. The high resolution of RP-HPLC allows for the separation of closely related peptides, even those differing by a single amino acid. hplc.eu

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative and often complementary approach. HILIC utilizes a polar stationary phase, such as one with amide functional groups, and a mobile phase with a high concentration of an organic solvent. nih.govlcms.czhawach.comlabrulez.com This technique is particularly effective for separating highly polar and hydrophilic molecules, including certain peptides and their modifications. hawach.comlabrulez.com The amide-based stationary phase can interact with analytes through hydrogen bonding, providing strong retention for hydrophilic compounds. hawach.comlabrulez.com

The purity of a this compound sample is assessed by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities. torontech.com The percentage of purity can be calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.

For isolation, preparative HPLC is used, which involves larger columns and higher sample loads to purify larger quantities of the target peptide. The fraction corresponding to the main peak is collected, yielding a highly purified sample of this compound for further studies.

Table 1: HPLC Parameters for Peptide Analysis | Parameter | Description | Typical Conditions for Peptide Analysis | | :--- | :--- | :--- | | Stationary Phase (Column) | The solid material inside the column that interacts with the sample. For peptides, wide-pore silica-based C18 or C8 columns are common for RP-HPLC. hplc.eu Amide-bonded silica (B1680970) is used for HILIC. nih.govhawach.comlabrulez.com | | Mobile Phase | The solvent that carries the sample through the column. A gradient of increasing organic solvent (e.g., acetonitrile) in water is typically used. torontech.com | | Ion-Pairing Agent | An additive to the mobile phase, like Trifluoroacetic Acid (TFA), that improves peak shape and resolution. hplc.eu | | Flow Rate | The speed at which the mobile phase moves through the column. Typical analytical flow rates are around 1 mL/min for a 4.6 mm ID column. hplc.eu | | Detection | The method used to visualize the separated components. UV absorbance at 214-220 nm (peptide bond) or 280 nm (aromatic residues) is common. torontech.com | | Column Temperature | Can influence the separation by affecting viscosity and peptide conformation. nih.gov |

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing precise information on molecular weight and amino acid sequence. epfl.chosu.edu It measures the mass-to-charge ratio (m/z) of ionized molecules. epfl.ch

For this compound, the initial step is to determine its molecular weight. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase peptide ions with minimal fragmentation. wiley-vch.deuni-marburg.de The mass spectrometer then analyzes these ions, and the resulting spectrum will show a peak corresponding to the m/z of the protonated molecule ([M+H]+) or multiply charged ions ([M+nH]n+). epfl.chnih.gov The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the peptide.

To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. epfl.chosu.edu In this process, a specific peptide ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are mass-analyzed. epfl.ch The fragmentation typically occurs at the peptide bonds, leading to a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. This confirms that the synthesized or isolated peptide has the correct amino acid sequence of this compound.

MS can also serve as a highly sensitive method for purity confirmation. By scanning for expected and unexpected masses, it can detect impurities, such as deletion sequences, modifications, or protecting groups from synthesis, that may not be resolved by HPLC.

Table 2: Common Fragment Ions in Peptide Tandem Mass Spectrometry

| Ion Type | Fragmentation Location | Resulting Fragment |

|---|---|---|

| b-ions | Cleavage of the amide bond | Contains the N-terminus |

| y-ions | Cleavage of the amide bond | Contains the C-terminus |

| a-ions | Loss of CO from a b-ion | Can help in identifying b-ions osu.edu |

| Immonium ions | Internal fragmentation | Low-mass ions characteristic of specific amino acids usp.br |

Spectroscopic techniques are vital for elucidating the three-dimensional structure of peptides in solution. Circular Dichroism (CD) spectroscopy is a particularly powerful method for investigating the secondary structure of peptides like this compound. und.edunih.govmdpi.com

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. und.edunih.gov In peptides, the primary chromophore is the amide bond of the backbone. nih.govrsc.org The spatial arrangement of these amide bonds in different secondary structures (e.g., α-helix, β-sheet, random coil) gives rise to distinct CD spectra in the far-UV region (typically 190-250 nm). nih.govrsc.orgplos.org

α-helical structures typically show two negative bands around 222 nm (n-π* transition) and 208 nm (π-π* transition), and a strong positive band around 192 nm (π-π* transition). und.edu

β-sheet structures are characterized by a negative band around 216-218 nm and a positive band around 195-200 nm. acs.org

Random coil or disordered structures generally exhibit a strong negative band below 200 nm. acs.org

By analyzing the CD spectrum of this compound, researchers can estimate the relative proportions of these secondary structural elements. This information is crucial for understanding the peptide's conformation, which is often directly linked to its biological activity. The analysis can be performed under various conditions (e.g., different solvents, temperatures) to assess the stability of its structure.

Other spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy can also provide information on secondary structure by analyzing the vibrations of the amide I and amide II bands of the peptide backbone. acs.orgnih.govresearchgate.netrsc.org The amide I band (1600–1700 cm⁻¹) is particularly sensitive to the secondary structure. acs.orgresearchgate.netrsc.org

Table 3: Characteristic Far-UV CD Spectral Features for Protein Secondary Structures

| Secondary Structure | Wavelength (nm) and Sign of Cotton Effect |

|---|---|

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm und.edu |

| β-Sheet | Negative band at ~216-218 nm; Positive band at ~195-200 nm acs.org |

| Random Coil | Strong negative band below 200 nm; weak positive band around 212-220 nm acs.org |

Broader Academic Context and Research Significance of Gph|a 32 46 Amide Studies

Contribution to the Fundamental Understanding of Glycoprotein (B1211001) Hormone Biology and Endocrine Regulation

Research on GPH|A (32-46) amide has been instrumental in elucidating the role of the common alpha subunit in the function of glycoprotein hormones, which include follicle-stimulating hormone (FSH), luteinizing hormone (LH), human chorionic gonadotropin (hCG), and thyroid-stimulating hormone (TSH). nih.govuca.edu.ar These hormones are heterodimers, composed of a common alpha subunit and a unique beta subunit that confers biological specificity. wikipedia.org For a long time, the beta subunit was considered solely responsible for receptor binding and specificity.

However, studies utilizing synthetic peptides like this compound have demonstrated that the alpha subunit is also directly involved in receptor interaction. nih.govuca.edu.ar Specifically, this compound was shown to inhibit the binding of both FSH and hCG to their respective receptors in calf testis membranes. nih.govresearchgate.netresearchgate.net This finding identified the 32-46 region of the alpha subunit as a crucial receptor-binding domain. nih.gov Furthermore, the peptide was observed to inhibit FSH-stimulated estradiol (B170435) biosynthesis in cultured rat Sertoli cells, confirming its biological relevance. nih.govresearchgate.net These results have fundamentally altered the understanding of glycoprotein hormone action, highlighting that both subunits contribute to the formation of the correct structure for receptor binding and signal transduction. uca.edu.ar

Advancements in the Field of Peptide-Receptor Interaction Theories and Models

The investigation of this compound and its analogs has significantly advanced our understanding of how peptides interact with their receptors. By systematically substituting individual amino acids within the 32-46 sequence, researchers have been able to pinpoint key residues essential for receptor binding. nih.gov

Studies involving truncated and alanine-substituted analogs revealed the relative importance of specific residues for the inhibitory activity of the peptide on FSH and hCG binding. nih.gov For instance, Phenylalanine-33, Arginine-35, Arginine-42, Serine-43, and Lysine-44 were identified as important for the interaction, while Cysteine-32 was found to be essential. nih.govresearchgate.net Further investigations using D-amino acid substitutions provided insights into the stereochemical requirements for binding, showing that the correct orientation of amino acid side chains is generally crucial for the peptide's interaction with the receptor. researchgate.net Interestingly, substituting Serine-34 and Threonine-39 with their D-amino acid counterparts led to a significant increase in the peptide's potency. researchgate.net

This detailed structure-activity relationship data is invaluable for refining computational models of peptide-receptor docking and for developing more accurate theories of molecular recognition in G protein-coupled receptors (GPCRs), the family to which glycoprotein hormone receptors belong. nih.gov

Relevance to Peptide Chemistry and the Development of Peptidomimetics as Research Tools

The amide group is a fundamental component of peptides and proteins, and its synthesis and modification are central to peptide chemistry. rsc.orgmdpi.comnih.govrsc.orgresearchgate.net The development of synthetic peptides like this compound, which is C-terminally amidated, showcases the application of peptide synthesis in creating tools to probe biological systems. sioc-journal.cnelabscience.combiosynth.com

The knowledge gained from studying the structure-activity relationships of this compound is directly applicable to the field of peptidomimetics. mdpi.comamericanpharmaceuticalreview.com Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. americanpharmaceuticalreview.com By understanding which amino acid residues and what spatial arrangements are critical for the biological activity of this compound, medicinal chemists can design non-peptidic molecules that replicate these features. These peptidomimetics can serve as more robust research tools and potentially as therapeutic agents. The process often involves replacing the labile amide bonds with more stable chemical groups that maintain the essential three-dimensional pharmacophore. mdpi.comamericanpharmaceuticalreview.com

Utility of Specific Peptide Fragments as Probes for Deconvoluting Complex Receptor Systems

The ability of this compound to inhibit the binding of multiple gonadotropins (FSH and hCG) to their respective receptors suggests a conserved mechanism of interaction involving the alpha subunit. nih.gov This allows researchers to probe the common features of glycoprotein hormone receptors. The synthetic nature of these peptide fragments allows for the straightforward incorporation of labels, such as fluorescent tags or radioactive isotopes, creating powerful tools for a variety of experimental techniques, including binding assays, fluorescence microscopy, and in vivo imaging. These probes are instrumental in studying receptor dynamics, localization, and the conformational changes that occur upon ligand binding. nih.gov

Table of Research Findings for this compound

| Parameter | Finding | Reference |

|---|---|---|

| Biological Activity | Inhibits binding of 125I-hFSH and 125I-hCG to their receptors. | nih.gov |

| Inhibits FSH-stimulated estradiol biosynthesis in rat Sertoli cells. | nih.govresearchgate.net | |

| Binding Affinity (IC50) | 36 µM for FSH binding inhibition. | nih.govresearchgate.netresearchgate.net |

| 54 µM for hCG binding inhibition. | nih.govresearchgate.netresearchgate.net | |

| Key Residues for Activity | Phe-33, Arg-35, Arg-42, Ser-43, and Lys-44 are important. | nih.govresearchgate.net |

| Cys-32 is required for activity. | nih.govresearchgate.net |

| Structural Modification | D-amino acid substitutions at Ser-34 and Thr-39 increase potency. | researchgate.net |

Table of Compound Names | Compound Name | | |---|---| | this compound | | | Follicle-stimulating hormone (FSH) | | | Luteinizing hormone (LH) | | | Human chorionic gonadotropin (hCG) | | | Thyroid-stimulating hormone (TSH) | | | Estradiol | | | Alanine (B10760859) | | | Phenylalanine | | | Arginine | | | Serine | | | Lysine | | | Cysteine | | | Threonine | |

Future Research Trajectories and Open Questions

Exploration of GPH|A (32-46) Amide Interactions with Other Potential Receptor Subtypes or Orthologs

Initial studies have demonstrated that this compound can inhibit the binding of both follicle-stimulating hormone (FSH) and luteinizing hormone/chorionic gonadotropin (LH/hCG) to their respective receptors. nih.govresearchgate.net This suggests a degree of promiscuity in its interaction with glycoprotein (B1211001) hormone receptors. A crucial avenue for future research will be to systematically investigate the binding affinity and functional effects of this compound on other related receptor subtypes. This includes exploring its interactions with the thyroid-stimulating hormone (TSH) receptor and other potential orthologs across different species. Such studies would provide a more comprehensive map of the peptide's receptor interaction profile and could reveal novel regulatory roles.

In-depth Investigation of Signaling Cascades Triggered or Inhibited by this compound

The observation that this compound inhibits FSH-stimulated estradiol (B170435) biosynthesis in cultured rat Sertoli cells indicates its ability to modulate downstream signaling pathways. nih.govresearchgate.net However, the precise mechanisms by which it exerts this inhibition are not fully understood. Future investigations should focus on dissecting the signaling cascades affected by this compound. This would involve examining its impact on canonical G-protein-coupled receptor (GPCR) signaling pathways, such as adenylyl cyclase activation and cyclic AMP production, as well as alternative signaling routes like the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.com Understanding whether the peptide acts as a competitive antagonist, an allosteric modulator, or influences receptor dimerization and subsequent signaling will be critical.

Application of Advanced Structural Biology Approaches (e.g., Cryo-Electron Microscopy, X-ray Crystallography) to Elucidate Peptide-Receptor Complex Structures

A significant leap in understanding the interaction between this compound and its receptors will come from high-resolution structural data. Techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful tools for visualizing the three-dimensional architecture of peptide-receptor complexes. nih.govmdpi.com Determining the crystal or cryo-EM structure of this compound bound to the FSH or LH/hCG receptor would provide atomic-level details of the binding interface. This would allow for the precise identification of key amino acid residues involved in the interaction, validating and expanding upon initial findings that suggest the importance of residues such as Cys-32, Phe-33, Arg-35, Arg-42, Ser-43, and Lys-44. nih.govresearchgate.net

Integration of Computational Modeling and Simulation Techniques for Predictive Design and Mechanistic Insights

Computational modeling and molecular dynamics (MD) simulations offer a complementary approach to experimental methods for studying peptide-receptor interactions. mdpi.comnih.govacs.org By building computational models of the this compound-receptor complex, researchers can simulate their dynamic behavior and predict binding energies. mdpi.comnih.gov These techniques can also be used to perform virtual screening of peptide analogs, helping to prioritize candidates for synthesis and experimental testing. Furthermore, computational approaches can provide insights into the conformational changes that occur upon peptide binding and how these changes translate into the activation or inhibition of downstream signaling pathways. acs.org

Development of Novel this compound Analogs with Enhanced Specificity or Modified Activities for Basic Research

The knowledge gained from structural and computational studies can be applied to the rational design of novel this compound analogs. By systematically modifying the peptide sequence, for instance through alanine (B10760859) scanning or the introduction of non-natural amino acids, it is possible to develop analogs with enhanced binding specificity for a particular receptor subtype or with modified functional activities (e.g., converting an antagonist into an agonist). nih.govresearchgate.net These engineered peptides would serve as valuable molecular probes for dissecting the specific roles of different glycoprotein hormone receptors in various physiological processes. The synthesis of such analogs could be achieved through established solid-phase peptide synthesis methodologies. explorationpub.comamrita.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.